N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride
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Description
N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C13H20ClN3O2 and its molecular weight is 285.77. The purity is usually 95%.
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Scientific Research Applications
ACAT-1 Inhibition for Disease Treatment
K-604, a derivative of N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride, has been identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, demonstrating significant selectivity for ACAT-1 over ACAT-2. This selectivity and its enhanced oral absorption highlight its potential utility in treating diseases involving ACAT-1 overexpression, such as atherosclerosis and certain neurodegenerative diseases (Shibuya et al., 2018).
Antitumor Activity
Research into N-(4-methoxyphenyl)-2-((4-phenylphthalazin-1-yl)thio)acetamide and N-(3-chloro-4-fluorophenyl)-2-(4-(4-phenylphthalazin-1-yl)piperazin-1-yl)acetamide derivatives has demonstrated promising antitumor activities. These compounds have shown effectiveness against human esophageal cancer cells, with IC50 values indicating superior activity to traditional chemotherapeutics like 5-fluorouracil (Jingchao Xin et al., 2018).
Central Nervous System Applications
Various derivatives of this compound have been synthesized and studied for their effects on the central nervous system, including potential antidepressant-like activity and affinity toward serotonergic receptors. These studies suggest that specific modifications to the chemical structure can lead to compounds with strong affinities for 5-HT1A and 5-HT7 receptors, which are key targets in the development of new antidepressant drugs. Some compounds have shown promising results in in vivo tests, such as the tail suspension test for antidepressant-like activity, indicating potential applications in treating mood disorders (Waszkielewicz et al., 2015).
Synthesis of Radiotracers for PET Imaging
FAUC346, a compound structurally related to this compound, has been synthesized and radiolabeled for potential use as a radiotracer in positron emission tomography (PET) imaging of D3 receptors. While preliminary evaluations in rat brain demonstrated selectivity for D3 receptors, further studies in nonhuman primates did not confirm its suitability as a PET probe, highlighting the challenges in developing effective radiotracers for neurological research (Kuhnast et al., 2006).
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-piperazin-1-ylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.ClH/c1-18-12-5-3-2-4-11(12)15-13(17)10-16-8-6-14-7-9-16;/h2-5,14H,6-10H2,1H3,(H,15,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGDBOKGKQGIGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.